molecular formula C17H25NO4S B2530210 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 874787-64-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B2530210
CAS RN: 874787-64-1
M. Wt: 339.45
InChI Key: SCIKMXDYZZDFMZ-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” are compounds that have a similar structure . They are stored at room temperature and come in a powder form .


Molecular Structure Analysis

The InChI codes for the similar compounds are provided . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.


Physical And Chemical Properties Analysis

The molecular weight of “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 242.73 , and for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” it is 256.75 .

Scientific Research Applications

Enantioselective Synthesis

One significant application involves the highly enantioselective synthesis of building blocks for β-blockers like atenolol, utilizing lipase B from Candida antarctica as a catalyst. This process yields enantiomers with high enantiomeric excess, demonstrating the potential of enzymatic catalysis in producing chiral pharmaceutical intermediates (Lund et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(Substituted phenoxy) Acetamide Derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Novel series of these derivatives have shown promising results against breast cancer and neuroblastoma cells, highlighting their therapeutic potential (Rani et al., 2014).

Chemoselective Acetylation

The chemoselective acetylation of 2-Aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the application of immobilized enzymes in facilitating specific and efficient chemical transformations. This highlights the importance of enzymatic catalysis in pharmaceutical synthesis (Magadum & Yadav, 2018).

Novel Compound Synthesis and Analysis

The synthesis and NMR study of a novel 1,3,4-Oxadiazole derivative containing Benzimidazole moiety illustrate the ongoing efforts to develop new molecules with potential biological activities. Such studies are crucial for expanding the chemical space of bioactive compounds (Ying-jun, 2012).

Selective Thiol-Reactive Reagents

The development of heteroaromatic sulfones as thiol-selective reagents for biological research emphasizes the need for more selective and compatible chemical tools in studying physiological and pathological processes. These compounds offer advantages over traditional thiol-blocking reagents by reducing errors in redox studies (Chen et al., 2017).

Co-Crystal and Salt Formation

Studies on co-crystals and salts of quinoline derivatives with amide bonds provide insights into the structural aspects of these compounds, which can influence their physical properties and potential applications in drug formulation (Karmakar et al., 2009).

Safety and Hazards

For the similar compounds, the safety information includes hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-4-18(15-9-10-23(20,21)12-15)17(19)11-22-16-7-5-14(6-8-16)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIKMXDYZZDFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide

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